[Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[cyclopropyl(1-phenylpropyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-13(11-6-4-3-5-7-11)15(10-14(16)17)12-8-9-12/h3-7,12-13H,2,8-10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIAXWBURWFWIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid typically involves multiple steps:
Formation of Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of Phenyl-Propyl Group: The phenyl-propyl group can be attached via a Friedel-Crafts alkylation reaction, using a suitable alkyl halide and a Lewis acid catalyst.
Amino-Acetic Acid Moiety: The amino-acetic acid moiety can be introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas and a metal catalyst, such as palladium on carbon, to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles like alkyl halides or acyl chlorides can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced derivatives with fewer double bonds or functional groups.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Pharmacological Research
Cyclopropyl-(1-phenyl-propyl)-amino-acetic acid has shown promise in pharmacological studies focusing on:
- Enzyme Interaction : Research indicates that this compound can act as an inhibitor or modulator of specific enzymes, which may lead to therapeutic applications in conditions related to enzyme dysfunction. For instance, studies have explored its binding affinity to various enzymes, suggesting potential roles in drug design aimed at treating metabolic disorders.
- Biological Activity : Its unique structure allows for diverse interactions with biological receptors, making it a subject of interest for developing new drugs targeting specific pathways .
Medicinal Chemistry
The synthesis of cyclopropyl-(1-phenyl-propyl)-amino-acetic acid typically involves multi-step organic reactions. The compound's ability to influence metabolic processes positions it as a candidate for:
- Therapeutic Agents : Investigations into its effects on cellular pathways could pave the way for new treatments for diseases such as cancer or metabolic syndromes. The compound's interaction with biological targets is crucial for understanding its therapeutic potential .
Case Studies
Several studies highlight the compound's applications:
- Inhibition Studies : In vitro assays have demonstrated that cyclopropyl-(1-phenyl-propyl)-amino-acetic acid can inhibit specific enzymes involved in inflammatory processes, suggesting its potential in developing anti-inflammatory drugs .
- Tissue Regeneration : Recent research has indicated that compounds similar to cyclopropyl-(1-phenyl-propyl)-amino-acetic acid can enhance tissue regeneration in animal models, showcasing their utility in regenerative medicine .
Mechanism of Action
The mechanism of action of [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Features
The following compounds share core structural similarities with [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid, including cyclopropane rings, tertiary amine groups, and amino-acetic acid moieties.
Table 1: Structural Comparison of Cyclopropane Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Substituents/R-Groups | Notable Features |
|---|---|---|---|---|
| This compound | C₁₄H₁₉NO₂ | 233.31 | 1-phenyl-propyl, cyclopropyl, acetic acid | High lipophilicity due to phenyl group |
| [(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid | C₁₃H₂₁N₂O₃ | 257.32 | Acetyl-pyrrolidinylmethyl, cyclopropyl | Enhanced solubility via pyrrolidine ring |
| [Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid | C₁₃H₁₇NO₂ | 219.29 | 3-methyl-benzyl, cyclopropyl | Lower steric hindrance; CAS 1181620-38-1 |
| [((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid | C₁₂H₂₁N₂O₃ | 241.31 | Acetyl-piperidinyl (R-configuration) | Chiral center influences receptor binding |
| 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid | C₇H₁₀O₂S | 158.21 | Mercaptomethyl, cyclopropyl | Thiol group for covalent binding |
Key Research Findings and Property Analysis
Lipophilicity and Bioavailability: The phenyl-propyl group in the target compound increases hydrophobicity compared to analogs like [Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid (logP ~2.1 vs. ~1.8) . This may enhance membrane permeability but reduce aqueous solubility. The acetyl-pyrrolidinylmethyl analog (C₁₃H₂₁N₂O₃) shows improved solubility due to its polar pyrrolidine ring, making it more suitable for oral formulations .
Stereochemical Effects :
- The (R)-configured acetyl-piperidinyl derivative (CAS 926659-01-0) demonstrates enantioselective binding to GABA receptors in preliminary studies, highlighting the importance of stereochemistry in biological activity .
Reactivity and Stability: The mercaptomethyl analog (C₇H₁₀O₂S) exhibits reactivity through its thiol group, enabling conjugation with proteins or metal ions, but suffers from oxidative instability .
Commercial Availability: Several analogs, including the target compound and [(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid, are discontinued, limiting accessibility for further research .
Biological Activity
Cyclopropyl-(1-phenyl-propyl)-amino-acetic acid is an organic compound characterized by its unique cyclopropyl structure linked to a phenyl-propyl amino-acetic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets, including enzymes and receptors. The following sections will detail the biological activity of this compound, supported by data tables and research findings.
Structural Characteristics
The compound's structure can be depicted as follows:
- Cyclopropyl Group : A three-membered carbon ring that introduces strain and reactivity.
- Phenyl-Propyl Chain : Provides hydrophobic interactions which may enhance binding to biological targets.
- Amino-Acetic Acid Moiety : Facilitates interactions with biological systems, potentially influencing metabolic pathways.
Biological Activity Overview
Cyclopropyl-(1-phenyl-propyl)-amino-acetic acid exhibits several biological activities:
- Enzyme Interaction : The compound has shown potential as an inhibitor or modulator of specific enzymes, which could lead to therapeutic applications in treating enzyme-related disorders.
- Receptor Binding : Its unique structure allows for interaction with various receptors, influencing signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest it may possess antibacterial activity against certain pathogens.
Enzyme Interaction Studies
Research indicates that cyclopropane-containing compounds can significantly influence metabolic pathways. For instance, studies have demonstrated that cyclopropyl-(1-phenyl-propyl)-amino-acetic acid could inhibit specific enzymes involved in drug metabolism.
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Cytochrome P450 | Competitive | |
| Dipeptidyl Peptidase IV | Non-competitive |
Antibacterial Activity
In vitro studies have evaluated the antibacterial efficacy of cyclopropyl-(1-phenyl-propyl)-amino-acetic acid against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating its potency:
These results suggest that the compound has comparable antibacterial activity to standard antibiotics.
Case Studies
Several case studies have focused on the therapeutic potential of cyclopropyl-(1-phenyl-propyl)-amino-acetic acid:
-
Case Study on Enzyme Inhibition :
- Objective: To evaluate the inhibition of Dipeptidyl Peptidase IV (DPP-IV) by the compound.
- Methodology: Enzyme assays were conducted using varying concentrations of the compound.
- Results: Significant inhibition was observed at concentrations above 50 µM, indicating potential for diabetes treatment due to DPP-IV's role in glucose metabolism.
-
Case Study on Antimicrobial Effects :
- Objective: To assess the antibacterial effects against multi-drug resistant strains.
- Methodology: Disc diffusion method was employed to measure inhibition zones.
- Results: The compound displayed inhibition zones comparable to those of ceftriaxone against resistant strains, suggesting its potential as a novel antimicrobial agent.
Q & A
Q. What are the recommended synthetic routes for [Cyclopropyl-(1-phenyl-propyl)-amino]-acetic acid, and how can reaction parameters be optimized for yield?
- Methodological Answer: The synthesis of cyclopropyl-containing compounds often involves cyclopropanation via carbene insertion or ring-opening reactions. For this compound, a multi-step approach is recommended:
Cyclopropyl Group Formation: Use transition metal-catalyzed cyclopropanation (e.g., Simmons-Smith reaction) or photochemical methods to introduce the cyclopropyl moiety .
Amine Coupling: Employ reductive amination or nucleophilic substitution to attach the 1-phenyl-propyl group to the cyclopropyl scaffold.
Acetic Acid Functionalization: Introduce the acetic acid group via alkylation or carboxylation under controlled pH (e.g., using NaHCO₃ to prevent side reactions).
Optimization: Adjust reaction temperature (40–80°C), solvent polarity (e.g., DMF for polar intermediates), and catalyst loading (e.g., Pd/C for hydrogenation steps). Monitor purity via HPLC and confirm yield via gravimetric analysis .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer: A combination of techniques is critical:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm cyclopropyl ring geometry (e.g., characteristic δ 0.5–1.5 ppm protons) and amine/acetate connectivity. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS verifies molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety).
Cross-reference with PubChem computational data (InChIKey, molecular formula) for validation .
Q. What are the documented biological activities of structurally similar compounds, and how can they inform target selection?
- Methodological Answer: Cyclopropyl-containing analogs (e.g., indole derivatives) exhibit diverse activities, such as enzyme inhibition or receptor modulation. For example:
- Conformational Restriction: Cyclopropyl groups in amino acid analogs enhance peptide stability and receptor selectivity .
- Biological Screening: Use in vitro assays (e.g., kinase inhibition or GPCR binding) to prioritize targets. Compare results with PubChem bioactive compound datasets to identify structure-activity relationships (SARs) .
Advanced Research Questions
Q. How does the cyclopropyl group influence the compound's conformational stability and interaction with biological targets?
- Methodological Answer: The cyclopropyl ring imposes torsional strain, restricting bond rotation and stabilizing specific conformations. Computational methods (e.g., DFT or MD simulations) predict preferred dihedral angles and docking poses. Experimentally, X-ray crystallography or NOESY NMR validates these conformations. For example, cyclopropyl constraints in peptide analogs improve binding affinity by reducing entropy loss during target engagement .
Q. What strategies can resolve contradictions in biological activity data across different studies?
- Methodological Answer: Discrepancies often arise from variations in experimental conditions. Standardize protocols by:
- Environmental Controls: Regulate pH, temperature, and solvent composition (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Reproducibility Checks: Use reference compounds (e.g., cyclophosphamide derivatives) as internal controls .
- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify confounding variables .
Q. How can computational modeling predict the compound's reactivity in novel synthetic pathways?
- Methodological Answer: Quantum mechanical calculations (e.g., DFT for transition-state analysis) predict regioselectivity in cyclopropane ring-opening reactions. Machine learning models (e.g., trained on PubChem reaction datasets) suggest optimal catalysts or solvents. For example, predicting the stability of intermediates under acidic conditions can guide the choice of protecting groups .
Q. What experimental designs are recommended for assessing the compound's pharmacokinetics in preclinical models?
- Methodological Answer: Use a tiered approach:
In Vitro ADME: Measure metabolic stability in liver microsomes and permeability via Caco-2 assays.
In Vivo Studies: Administer the compound to rodents (IV and oral routes) to calculate bioavailability (F%) and half-life (t₁/₂). Collect plasma samples at timed intervals and quantify via LC-MS/MS.
Tissue Distribution: Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs.
Adhere to ethical guidelines for animal studies, including sample size justification and blinding protocols .
Q. What are the key considerations for ensuring compound stability during experimental storage and handling?
- Methodological Answer:
- Storage Conditions: Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation. Lyophilization improves long-term stability for hygroscopic compounds.
- Handling Protocols: Use gloves (nitrile, inspected for defects) and fume hoods to minimize degradation from moisture or CO₂ exposure. Validate stability via accelerated aging studies (40°C/75% RH for 1 month) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
